molecular formula C22H23N3O3 B6033638 1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine

1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine

Cat. No. B6033638
M. Wt: 377.4 g/mol
InChI Key: MBXDBRHPYUIHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of certain neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine has been shown to exhibit a range of biochemical and physiological effects. In studies conducted on cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine in lab experiments is its unique chemical structure and properties, which make it a potentially useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine. One area of interest is its potential use in the treatment of cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in human clinical trials. Additionally, the synthesis of analogs of this compound could lead to the development of new drugs with improved properties and efficacy.

Synthesis Methods

The synthesis of 1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine involves the reaction of 1-benzylpiperazine with 5-(2-nitrophenyl)-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which is then reduced to the final product. The yield of the synthesis process is typically around 70-80%.

Scientific Research Applications

1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine has been studied for its potential use in various scientific research applications. It has been shown to exhibit significant activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been studied for its potential use as a treatment for certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-benzyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-25(27)21-9-5-4-8-20(21)22-11-10-19(28-22)17-24-14-12-23(13-15-24)16-18-6-2-1-3-7-18/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXDBRHPYUIHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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